molecular formula C22H16F2N6O4S B2450509 N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea CAS No. 1112407-49-4

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea

Cat. No. B2450509
CAS RN: 1112407-49-4
M. Wt: 498.46
InChI Key: BASQJPRFLBSYIX-UHFFFAOYSA-N
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Description

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea is a useful research compound. Its molecular formula is C22H16F2N6O4S and its molecular weight is 498.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

  • Yoon et al. (2012) investigated a related compound, Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. This study revealed insights into the molecular structure and crystal packing, demonstrating weak hydrogen bonds and π–π interactions, which are crucial for understanding the molecular interactions and stability of related compounds (Yoon et al., 2012).

Synthesis and Reactions

  • Sokolov et al. (2013) explored the cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas. Their findings contribute to understanding the chemical reactivity and synthesis pathways of complex urea compounds, which could be relevant for similar benzimidazole-based ureas (Sokolov et al., 2013).

Pharmacological Potential

  • Fan et al. (2014) investigated 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a modulator of the AMPA receptor, and found it could enhance endurance capacity in mice and facilitate recovery from fatigue. This suggests potential therapeutic applications for related benzimidazole urea compounds in treating fatigue (Fan et al., 2014).

Antimicrobial Activity

  • Rathod and Solanki (2018) synthesized and evaluated the antimicrobial activity of pyrimidine derivatives, including related benzimidazole ureas. Their research contributes to the understanding of the antimicrobial properties of these compounds (Rathod & Solanki, 2018).

Molecular Interactions and Crystallography

  • Selvanayagam et al. (2010) studied a compound with structural similarities, providing insight into molecular conformations and hydrogen bonding, essential for understanding the physical and chemical properties of benzimidazole ureas (Selvanayagam et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea' involves the reaction of 1,3-benzodioxole with N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine in the presence of a coupling agent to form the intermediate product. This intermediate product is then reacted with N-methylisocyanate to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine", "coupling agent", "N-methylisocyanate" ], "Reaction": [ "Step 1: React 1,3-benzodioxole with N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine in the presence of a coupling agent to form the intermediate product.", "Step 2: React the intermediate product with N-methylisocyanate to form the final product." ] }

CAS RN

1112407-49-4

Molecular Formula

C22H16F2N6O4S

Molecular Weight

498.46

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F2N6O4S/c1-32-16-6-3-11(7-17(16)33-2)19-26-18(34-29-19)10-35-22-27-20-13(9-25-28-20)21(31)30(22)12-4-5-14(23)15(24)8-12/h3-9H,10H2,1-2H3,(H,25,28)

InChI Key

BASQJPRFLBSYIX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F)OC

solubility

not available

Origin of Product

United States

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